molecular formula C19H19ClFNO2 B6561855 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091172-12-1

2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561855
CAS No.: 1091172-12-1
M. Wt: 347.8 g/mol
InChI Key: ADCNCBWTMKKDRI-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a chloro group at the 2-position and a fluorophenyl group attached to an oxan ring, which is further linked to a methyl group

Properties

IUPAC Name

2-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-17-4-2-1-3-16(17)18(23)22-13-19(9-11-24-12-10-19)14-5-7-15(21)8-6-14/h1-8H,9-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCNCBWTMKKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

  • Formation of the Benzamide Core: : Reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

  • Attachment of the Fluorophenyl Group: : Reacting the 2-chlorobenzoyl chloride with 4-fluorophenol in the presence of a base such as triethylamine to form 2-chloro-N-(4-fluorophenyl)benzamide.

  • Introduction of the Oxan Ring: : Reacting the 2-chloro-N-(4-fluorophenyl)benzamide with 4-(4-fluorophenyl)oxan-4-ylmethylamine under suitable reaction conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also critical to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro or fluoro positions, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzamides or fluorophenols.

Scientific Research Applications

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe in biological studies to understand the interaction with various biomolecules.

  • Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

  • Industry: : It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to its specific structural features. Similar compounds include:

  • 2-Chloro-N-(4-fluorophenyl)benzamide: : Lacks the oxan ring and methyl group.

  • 2-Chloro-N-(4-fluorophenyl)acetamide: : Similar core structure but different functional groups.

  • 2-Chloro-N-(4-fluorophenyl)ethanamide: : Similar to the above but with an ethanamide group.

Biological Activity

2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent and an oxan ring, which are significant for its biological interactions. The presence of the fluorophenyl group may enhance lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may modulate enzyme activity, particularly those related to histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have demonstrated potent inhibitory effects on HDACs, leading to apoptosis in cancer cells.

A notable study reported that a related compound demonstrated an IC50 value of 1.3 μM against HepG2 cancer cells, indicating strong antiproliferative activity . This suggests that this compound may also possess similar properties.

Inhibition of Enzymatic Activity

The compound's potential as an HDAC inhibitor has been explored extensively. HDAC inhibitors are known for their ability to induce hyperacetylation of histones, leading to altered gene expression and subsequent antitumor effects. The structure of this compound suggests it could interact with HDAC enzymes effectively.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound inhibit the growth of various tumor cell lines. For instance, one study demonstrated that an analog exhibited class I HDAC selectivity with an IC50 value of 95.48 nM against HDAC3, highlighting the potential for selective targeting in therapeutic applications .
  • In Vivo Studies : Animal model studies have further supported the anticancer efficacy of similar compounds. In xenograft models, treatment with these compounds resulted in significant tumor growth inhibition compared to controls, showcasing their therapeutic potential in clinical settings .

Data Tables

Compound IC50 (μM) Target Activity Type
Analog A1.30HepG2 CellsAntiproliferative
Analog B0.095HDAC3Enzymatic Inhibition
2-Chloro...TBDTBDTBD

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